molecular formula C31H43ClF3NO2 B1669723 Ctpb CAS No. 586976-24-1

Ctpb

Cat. No. B1669723
M. Wt: 554.1 g/mol
InChI Key: OYBMVMAXKOGYDC-UHFFFAOYSA-N
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Description

CTPB (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide) is a selective activator of p300 HAT . It is an amide derivative that selectively activates the histone acetyltransferase (HAT) p300 . It directly binds to p300 and does not alter PCAF HAT or histone deacetylase activity .


Synthesis Analysis

The modification of epoxy (EP) resin with carboxyl-terminated polybutadiene (CTPB) liquid rubber was carried out in a study . The chemical reaction between the oxirane ring of EP and the carboxyl group of CTPB and kinetic parameters were investigated by Fourier transform infrared and differential scanning calorimetry .


Molecular Structure Analysis

Crystal structures reflecting distinct functional states show that CtpB constitutes a ring-like protein scaffold penetrated by two narrow tunnels .


Chemical Reactions Analysis

The chemical reaction between the oxirane ring of EP and the carboxyl group of CTPB and kinetic parameters were investigated by Fourier transform infrared and differential scanning calorimetry .


Physical And Chemical Properties Analysis

CTPB is a crystalline solid with a molecular formula of C31H43ClF3NO2 and a molecular weight of 554.1 .

Scientific Research Applications

1. Modification of Epoxy Resin

  • Summary of Application: CTPB is used to modify epoxy resin, enhancing its toughness and electrical properties .
  • Methods of Application: The chemical reaction between the oxirane ring of epoxy and the carboxyl group of CTPB is carried out. The resulting pre-polymers are cured with methyl hexahydrophthalic anhydride .
  • Results: The modified epoxy resin exhibits higher impact strength and lower dielectric constant and loss compared with pure epoxy .

2. Processing D1 Precursor in Oxygenic Photosynthetic Organisms

  • Summary of Application: Among the three homologs CtpA, CtpB, and CtpC in photosynthetic organisms, only CtpA is capable of processing pD1 while the roles of CtpB and CtpC remain elusive .
  • Methods of Application: Phylogenetic analysis of Ctps from photosynthetic organisms revealed that CtpA has diverged early from CtpB and CtpC during evolution .
  • Results: The function of pD1 processing by CtpA is conserved in photosynthetic organisms .

3. Enhancing Dielectric Properties for Electronic Applications

  • Summary of Application: CTPB is used to modify epoxy in electronic applications, enhancing its thermal conductivity, mechanical, and dielectric properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The CTPB-modified epoxy exhibits higher impact strength and lower dielectric constant and loss compared with pure epoxy .

4. Mycobacterium Tuberculosis Growth

  • Summary of Application: CtpB facilitates the growth of Mycobacterium tuberculosis in copper-limited niches .
  • Methods of Application: In vitro, the induced expression of ctpB in copper-replete medium inhibited mycobacterial growth, while deletion of the gene impaired growth only in copper-starved medium and within copper-limited host cells .
  • Results: This suggests a role for CtpB in copper acquisition or export to the copper-dependent respiration supercomplex . The absence of ctpB resulted in hypervirulence in the DBA/2 mouse infection model .

Safety And Hazards

CTPB should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area .

Future Directions

In Mycobacterium tuberculosis, CtpB is associated with Cu+ transport from mycobacterial cells possibly playing a role different from copper detoxification . This work reveals CtpB as a component of the M. tuberculosis toolkit to counter host nutritional immunity and underscores the importance of elucidating copper-uptake mechanisms in pathogenic mycobacteria .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMVMAXKOGYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437930
Record name CTPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ctpb

CAS RN

586976-24-1
Record name CTPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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